molecular formula C15H29FO3Si B12307292 ethyl(1R,3S,4S)-4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexane-1-carboxylate

ethyl(1R,3S,4S)-4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexane-1-carboxylate

Cat. No.: B12307292
M. Wt: 304.47 g/mol
InChI Key: YIBXYIGBWGHFJD-UHFFFAOYSA-N
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Description

Ethyl(1R,3S,4S)-4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexane-1-carboxylate is a complex organic compound that features a cyclohexane ring substituted with a fluorine atom, a tert-butyldimethylsilyl ether group, and an ethyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(1R,3S,4S)-4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be constructed via a Diels-Alder reaction or other cyclization methods.

    Introduction of the Fluorine Atom: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

    Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl(1R,3S,4S)-4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF), thiourea in ethanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl(1R,3S,4S)-4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl(1R,3S,4S)-4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Ethyl(1R,3S,4S)-4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexane-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl(1R,3S,4S)-4-hydroxy-3-fluorocyclohexane-1-carboxylate: Lacks the tert-butyldimethylsilyl ether group, leading to different reactivity and biological activity.

    Ethyl(1R,3S,4S)-4-((tert-butyldimethylsilyl)oxy)-3-chlorocyclohexane-1-carboxylate:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29FO3Si/c1-7-18-14(17)11-8-9-13(12(16)10-11)19-20(5,6)15(2,3)4/h11-13H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBXYIGBWGHFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)F)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29FO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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